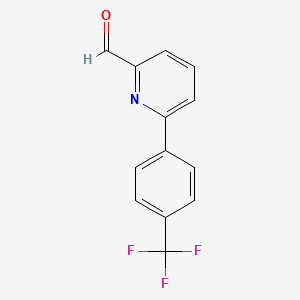

6-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Description

6-(4-(Trifluoromethyl)phenyl)picolinaldehyde is a fluorinated aromatic aldehyde featuring a picolinaldehyde backbone substituted with a 4-(trifluoromethyl)phenyl group at the 6-position. The trifluoromethyl (-CF₃) group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. The aldehyde functional group (-CHO) at the 2-position of the pyridine ring makes this compound a versatile intermediate in organic synthesis, particularly for forming Schiff bases, heterocycles, or coordination complexes .

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDDJIHJHBOTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647052 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638214-10-5 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-(4-(Trifluoromethyl)phenyl)picolinic acid.

Reduction: Formation of 6-(4-(Trifluoromethyl)phenyl)picolinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-(Trifluoromethyl)phenyl)picolinaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Positional Isomers

a. 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 502925-44-2)

b. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)picolinaldehyde

- Structural Difference : Additional fluorine at the 4-position of the phenyl ring.

- Impact: Increased electron-withdrawing effects may enhance stability but reduce nucleophilicity of the aldehyde group.

Functional Group Variants

a. 6-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS 924817-68-5)

- Structural Difference : The aldehyde (-CHO) is replaced by a carboxylic acid (-COOH).

- Similarity Score : 0.83 .

- Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry or pharmaceutical applications. However, reduced reactivity toward nucleophilic additions compared to the aldehyde derivative .

b. 6-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 264884-49-3)

Complex Derivatives

6-(Bis(4-methoxybenzyl)amino)-4-methyl-3-(trifluoromethyl)picolinaldehyde (CAS 2812580-23-5)

- Structural Difference: Additional 4-methoxybenzylamino and methyl groups on the pyridine ring.

- Two suppliers are listed, suggesting niche applications .

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde group in this compound enables facile condensation reactions, making it valuable for synthesizing imines and metal-organic frameworks (MOFs). In contrast, its carboxylic acid analog (CAS 924817-68-5) is more suited for salt formation or coordination chemistry .

- Electronic Effects : The para-substituted trifluoromethyl group creates a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity compared to meta-substituted analogs .

- Commercial Trends : The discontinuation of 6-(4-Fluoro-3-(trifluoromethyl)phenyl)picolinaldehyde highlights challenges in balancing synthetic complexity with market demand .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a picolinaldehyde backbone substituted with a trifluoromethyl group. Its unique structure contributes to its biological activity, particularly in targeting various cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl-substituted phenyl compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Antiparasitic Activity

A recent study highlighted the antiparasitic effects of related compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were determined through in vitro assays, demonstrating promising efficacy. For example, a compound structurally related to this compound exhibited an IC50 of 1.3 µM against T. cruzi amastigotes, with a selectivity index indicating low cytotoxicity to mammalian cells (CC50 = 17.7 µM) .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 1.3 ± 0.1 (n=6) | 17.7 ± 5 (n=6) | 13.7 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary data suggest that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity in normal lymphocytes, making it a potential candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival.

- Redox Modulation : Similar compounds have been shown to disturb the redox balance within cells, leading to oxidative stress that can be detrimental to pathogens .

- Signal Transduction Interference : By interacting with cellular signaling pathways, this compound could modulate gene expression and cellular responses.

Study on Antiparasitic Activity

In a study focusing on the antiparasitic activity against T. cruzi, researchers synthesized various analogues of this compound and assessed their efficacy in vitro. The results indicated that modifications to the picolinaldehyde structure could enhance activity and selectivity towards parasitic targets while reducing toxicity to human cells .

Cancer Cell Line Assessment

Another significant study evaluated the cytotoxic effects of this compound on different cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The results demonstrated that the compound induced apoptosis at concentrations that did not adversely affect normal cells, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.